molecular formula C14H20N2O4 B6622448 ethyl N-[4-(furan-2-carbonylamino)cyclohexyl]carbamate

ethyl N-[4-(furan-2-carbonylamino)cyclohexyl]carbamate

Cat. No.: B6622448
M. Wt: 280.32 g/mol
InChI Key: ZSMYVCWKJWLDDH-UHFFFAOYSA-N
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Description

Ethyl N-[4-(furan-2-carbonylamino)cyclohexyl]carbamate is a synthetic organic compound that belongs to the class of carbamates

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl N-[4-(furan-2-carbonylamino)cyclohexyl]carbamate typically involves a multi-step process. One common method includes the reaction of furan-2-carbonyl chloride with cyclohexylamine to form the intermediate furan-2-carbonylamino-cyclohexane. This intermediate is then reacted with ethyl chloroformate in the presence of a base such as triethylamine to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the purification process may involve techniques such as recrystallization, distillation, or chromatography to ensure the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Ethyl N-[4-(furan-2-carbonylamino)cyclohexyl]carbamate can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan derivatives.

    Reduction: The carbonyl group can be reduced to form alcohol derivatives.

    Substitution: The carbamate moiety can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furan-2,5-dicarboxylic acid, while reduction of the carbonyl group may yield the corresponding alcohol .

Scientific Research Applications

Ethyl N-[4-(furan-2-carbonylamino)cyclohexyl]carbamate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl N-[4-(furan-2-carbonylamino)cyclohexyl]carbamate involves its interaction with specific molecular targets. The furan ring and carbamate moiety can interact with enzymes and proteins, potentially inhibiting their activity. The compound may also interact with cellular pathways, affecting various biological processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl N-[4-(furan-2-carbonylamino)cyclohexyl]carbamate is unique due to its combination of a furan ring, cyclohexyl group, and carbamate moiety. This unique structure imparts specific chemical and biological properties that are not found in simpler carbamates or furan derivatives .

Properties

IUPAC Name

ethyl N-[4-(furan-2-carbonylamino)cyclohexyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O4/c1-2-19-14(18)16-11-7-5-10(6-8-11)15-13(17)12-4-3-9-20-12/h3-4,9-11H,2,5-8H2,1H3,(H,15,17)(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSMYVCWKJWLDDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NC1CCC(CC1)NC(=O)C2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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